molecular formula C9H7FOS B2620441 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one CAS No. 186424-40-8

8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one

Cat. No.: B2620441
CAS No.: 186424-40-8
M. Wt: 182.21
InChI Key: DVWHBRWKXWOHEA-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one is a fluorinated organic compound belonging to the class of thiochroman-4-ones. It serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. The core benzothiopyran structure is a privileged scaffold in drug discovery, and the incorporation of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making this compound a key intermediate for the development of bioactive molecules. Research Applications and Synthetic Value: The primary research value of this compound lies in its role as a synthetic precursor. It can be utilized in the synthesis of more complex heterocyclic systems, such as 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), which are recognized as privileged structures with a broad range of biological activities . These activities include vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal effects, highlighting the potential of intermediates like this one in early-stage drug discovery campaigns . Furthermore, structurally similar 4-oxo compounds are frequently used in intramolecular Wittig reactions and other cyclization strategies to access diverse fused-ring systems that are prevalent in pharmaceutically active compounds . Handling and Safety: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in a laboratory setting by qualified professionals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

8-fluoro-1H-isothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWHBRWKXWOHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)C(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one typically involves the fluorination of a benzothiopyran precursor. One common method involves the reaction of 3,4-dihydro-2H-1-benzothiopyran-4-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Pharmaceutical Applications

The introduction of fluorine into organic compounds often enhances their pharmacological properties. Fluorinated compounds can exhibit increased metabolic stability, improved binding affinity, and altered biological activity.

Case Studies:

  • Antidepressant Activity : Research indicates that derivatives of benzothiopyran compounds can act as serotonin receptor modulators. For instance, studies have shown that similar structures exhibit potential as 5-HT4 receptor antagonists, which are promising for treating gastrointestinal disorders and anxiety .
  • Anticancer Properties : Fluorinated heterocycles have been investigated for their anticancer activities. The modification of existing anticancer agents by introducing fluorine has been reported to enhance their efficacy against various cancer cell lines .

Agrochemical Applications

Fluorinated compounds are also significant in agrochemistry due to their effectiveness as pesticides and herbicides.

Case Studies:

  • Insecticidal Activity : Compounds similar to 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one have been shown to possess insecticidal properties, making them candidates for developing new agrochemicals .
  • Herbicide Development : The structural modifications involving fluorine can lead to herbicides with improved selectivity and lower toxicity to non-target species .

Material Science Applications

The unique properties of fluorinated compounds contribute to advancements in materials science.

Case Studies:

  • Dye Synthesis : Fluorinated benzothiopyrans have been explored for use in dye applications due to their enhanced light stability and colorfastness compared to non-fluorinated counterparts .
  • Polymer Chemistry : Incorporating fluorinated units into polymers can improve their thermal stability and chemical resistance, making them suitable for high-performance applications .

Comparison with Similar Compounds

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-one (Oxygen Analog)

  • Structure : Replaces sulfur with oxygen in the heterocyclic ring.
  • Molecular Formula : C₉H₇FO₂; Molecular Weight : 166.15 g/mol .
  • Reduced steric bulk due to oxygen’s smaller atomic radius.
  • Applications: Benzopyranones are widely studied as kinase inhibitors and anti-inflammatory agents, though specific data for this derivative are unavailable.

8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

  • Structure: Chlorine at position 8 and methyl at position 5 in a benzopyranone scaffold.
  • Molecular Formula : C₁₀H₁₁ClO₂; Molecular Weight : 196.63 g/mol; logP : 2.971 .
  • Key Differences: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but increase lipophilicity (higher logP).
  • Availability : 95% purity .

8-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide

  • Structure: Sulfur in the thiopyranone ring is oxidized to a 1,1-dioxide.
  • Molecular Formula : C₉H₇FO₃S; Molecular Weight : 214.21 g/mol; Purity : ≥95% .
  • Key Differences: The sulfone group (1,1-dioxide) increases polarity and oxidative stability compared to the non-oxidized thiopyranone. Potential for altered reactivity in nucleophilic or electrophilic substitution reactions.

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents logP Purity
8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one C₉H₇FOS 182.21 8-Fluoro N/A ≥95%
8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-one C₉H₇FO₂ 166.15 8-Fluoro N/A N/A
8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one C₁₀H₁₁ClO₂ 196.63 8-Chloro, 5-Methyl 2.971 95%
8-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide C₉H₇FO₃S 214.21 8-Fluoro, 1,1-Dioxide N/A ≥95%

Key Research Findings and Implications

  • Sulfur’s lower electronegativity in the thiopyranone ring may enhance π-π stacking interactions in hydrophobic environments compared to oxygen analogs .
  • Lipophilicity Trends : The chloro-methyl derivative’s higher logP (2.971) suggests greater membrane permeability, which could be advantageous in central nervous system-targeting drugs .

Biological Activity

8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one is a synthetic compound belonging to the class of benzothiopyrans, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C9H7FO2
  • IUPAC Name : 8-fluoro-3,4-dihydro-2H-chromen-4-one
  • SMILES Notation : C1COC2=C([C@@H]1O)C=CC=C2F

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its interactions with specific biological targets.

Anticancer Activity

Research indicates that compounds in the benzothiopyran class exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiopyran can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa15.0Inhibition of cell proliferation through G1 phase arrest
A54910.0Disruption of mitochondrial function leading to cell death

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Oncogenic Pathways : The compound may interfere with signaling pathways critical for cancer cell survival.
  • Modulation of Apoptotic Pathways : It appears to activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in specific phases, thereby preventing cancer cell division.

Case Studies

Several case studies have documented the effects of this compound on various cancer models:

  • Study on Breast Cancer (MCF-7 Cells) :
    • The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 12.5 µM.
    • Mechanistic studies revealed that treatment led to increased levels of cleaved caspase-3, indicating apoptosis induction.
  • Study on Lung Cancer (A549 Cells) :
    • An IC50 value of 10 µM was reported, with significant disruption observed in mitochondrial membrane potential.
    • Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity is crucial for therapeutic applications:

  • Absorption : The compound is expected to be well absorbed due to its lipophilicity.
  • Metabolism : Preliminary studies suggest metabolic pathways involving cytochrome P450 enzymes.
  • Toxicity Profile : While initial studies indicate low toxicity at therapeutic doses, further investigations are needed to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-one, and how can fluorination be optimized?

Methodological Answer :

  • Key Steps :
    • Thiopyran Ring Formation : Cyclization of thioether precursors via Friedel-Crafts alkylation or Mitsunobu reactions is common for benzothiopyran scaffolds .
    • Fluorination : Introduce fluorine at the 8-position via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents). Optimize reaction temperature (40–80°C) and stoichiometry to minimize byproducts .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
  • Validation : Confirm regiochemistry via 19F^{19}\text{F} NMR and 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

  • Spectroscopy :
    • NMR : 1H^{1}\text{H} NMR to identify dihydro-thiopyran protons (δ 2.8–3.5 ppm) and fluorine coupling patterns. 19F^{19}\text{F} NMR (δ -110 to -120 ppm) confirms fluorination .
    • IR : Stretching vibrations for ketone (C=O, ~1700 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}).
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and confirm fluorine position in the solid state .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
    • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention for ingestion .
    • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation.

Q. How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer :

  • Stability Studies :
    • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
    • Photostability : Expose to UV-Vis light (300–400 nm) and monitor degradation via HPLC.
    • Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C for 24–72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorinated thiopyranone scaffold in nucleophilic reactions?

Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity at the 4-ketone, facilitating nucleophilic additions (e.g., Grignard reagents).
  • DFT Calculations : Model frontier molecular orbitals (FMOs) to predict reactive sites. Compare activation energies for fluorinated vs. non-fluorinated analogs .
  • Kinetic Studies : Use stopped-flow NMR to monitor reaction rates under varying temperatures/solvents.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns)?

Methodological Answer :

  • Tautomerism Investigation : Test for enol-keto tautomerism using D2_2O exchange experiments or variable-temperature NMR.
  • Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., diastereomers or oxidation derivatives) .
  • Dynamic Effects : Analyze NOESY/ROESY spectra to assess conformational flexibility in solution.

Q. What strategies are recommended for evaluating the compound’s pharmacological potential?

Methodological Answer :

  • Target Identification : Screen against kinase libraries (e.g., PI3K, MAPK) due to structural similarity to benzopyran-based inhibitors (e.g., LY294002) .
    • In Vitro Assays : Use fluorescence polarization (FP) or TR-FRET to measure binding affinity.
    • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays.

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

Methodological Answer :

  • Molecular Docking : Dock the compound into kinase ATP-binding pockets (e.g., PDB: 1E7X) using AutoDock Vina. Prioritize poses with hydrogen bonds to fluorine or ketone groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability and binding free energy (MM-PBSA).
  • QSAR Modeling : Develop regression models using descriptors like LogP, polar surface area, and Fukui indices to predict activity across analogs.

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